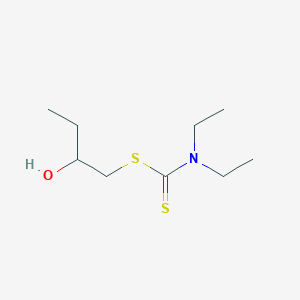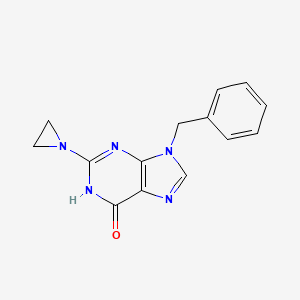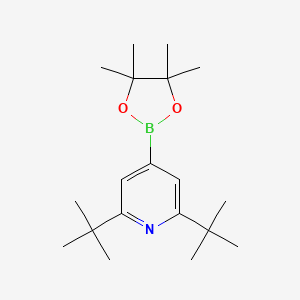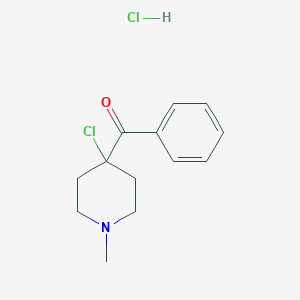![molecular formula C9H19NSi B12639889 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine CAS No. 918871-48-4](/img/structure/B12639889.png)
3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine is a compound that features a silyl-protected alkyne and an amine group. This compound is of interest in organic synthesis due to its unique structural properties, which allow it to participate in various chemical reactions and serve as a building block for more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine typically involves the protection of an alkyne with a silyl group. One common method involves the reaction of propargylamine with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like methylene chloride at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Fluoride ions (e.g., from tetra-n-butylammonium fluoride) can be used to remove the silyl group.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of free alkynes or other substituted products.
科学研究应用
3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Can be used in the synthesis of bioactive compounds.
Industry: Used in the production of materials with specific chemical properties
作用机制
The mechanism of action of 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine involves its ability to participate in various chemical reactions due to the presence of the silyl-protected alkyne and amine groups. The silyl group provides stability and protection to the alkyne, allowing it to undergo selective reactions. The amine group can act as a nucleophile, participating in substitution and addition reactions .
相似化合物的比较
Similar Compounds
3-(tert-Butyldimethylsilyloxy)propan-1-amine: Similar structure but with an oxygen atom instead of a carbon-carbon triple bond.
(3-Bromopropoxy)-tert-butyldimethylsilane: Contains a bromine atom, making it more reactive in substitution reactions.
BTTES: A water-soluble ligand used in copper-catalyzed azide-alkyne cycloaddition reactions.
Uniqueness
3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine is unique due to its combination of a silyl-protected alkyne and an amine group, which allows it to participate in a wide range of chemical reactions while maintaining stability. This makes it a valuable compound in organic synthesis and various research applications .
属性
CAS 编号 |
918871-48-4 |
|---|---|
分子式 |
C9H19NSi |
分子量 |
169.34 g/mol |
IUPAC 名称 |
3-[tert-butyl(dimethyl)silyl]prop-2-yn-1-amine |
InChI |
InChI=1S/C9H19NSi/c1-9(2,3)11(4,5)8-6-7-10/h7,10H2,1-5H3 |
InChI 键 |
BPONMCPEESOCDZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)C#CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B12639822.png)
![methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine](/img/structure/B12639840.png)




![tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B12639866.png)

![7-Chloro-4-ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine](/img/structure/B12639873.png)

![(4-benzylpiperazin-1-yl)[5-bromo-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12639893.png)
![3-[(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-prop-2-enylpropanamide](/img/structure/B12639898.png)
![N,N'-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12639906.png)
